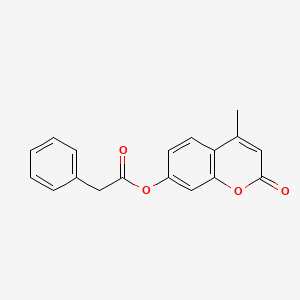![molecular formula C16H13N3O4 B5745021 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone, also known as NQO, is a synthetic compound that has been widely used in scientific research due to its unique properties. NQO belongs to the quinazolinone family and has a molecular weight of 311.3 g/mol. This compound has shown promising results in various research studies, making it an important tool in the field of science.
Mécanisme D'action
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone exerts its effects through the inhibition of various enzymes involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. These mechanisms of action make 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone an important tool in the study of cancer and inflammation.
Biochemical and Physiological Effects:
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, which is implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer treatment with fewer side effects than traditional chemotherapy. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to possess anti-inflammatory properties, making it an important tool in the study of immunology. However, one of the limitations of using 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in humans.
Orientations Futures
There are several future directions for the use of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in scientific research. One potential direction is the development of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone-based drugs for cancer treatment. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone could be used as a tool for studying the role of oxidative stress in various diseases. Further studies are also needed to determine the safety and efficacy of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in humans. Overall, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has shown promising results in various research studies, making it an important tool in the field of science.
Méthodes De Synthèse
The synthesis method of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-nitrophenol with ethylene oxide in the presence of potassium carbonate. This reaction leads to the formation of 2-(2-nitrophenoxy)ethanol, which is then reacted with anthranilic acid in the presence of phosphorus oxychloride to yield 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone. This method has been widely used to synthesize 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone with high yield and purity.
Applications De Recherche Scientifique
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer treatment. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has also been found to possess anti-inflammatory properties, making it an important tool in the field of immunology. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been used to study the role of oxidative stress in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-[2-(2-nitrophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16-12-5-1-2-6-13(12)17-11-18(16)9-10-23-15-8-4-3-7-14(15)19(21)22/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRKIPKEIWXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
![2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5744944.png)
![(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5744947.png)
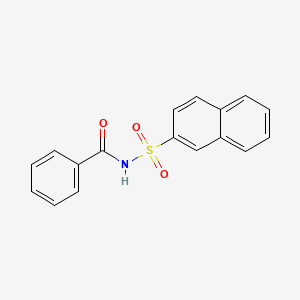

![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)
![ethyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5744969.png)
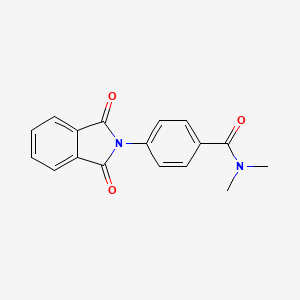
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
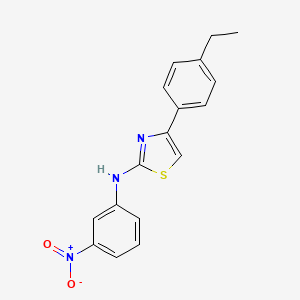
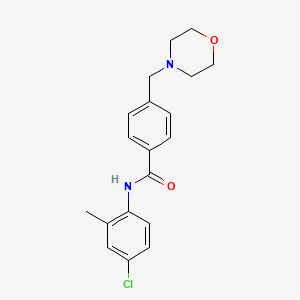
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
